3-氨基-7-甲基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

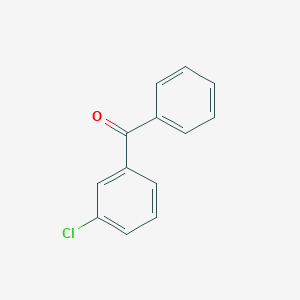

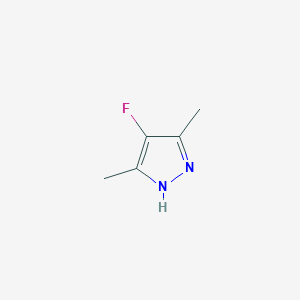

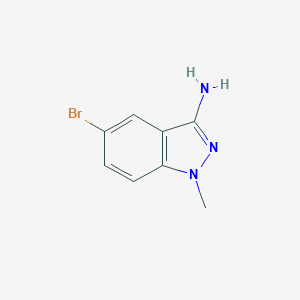

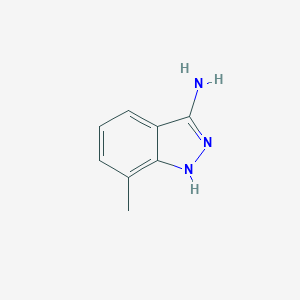

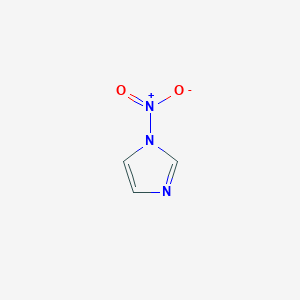

The compound 3-Amino-7-methyl-1H-indazole is a derivative of the 1H-indazole framework, which is a heterocyclic compound that has been extensively studied due to its relevance in various chemical and pharmaceutical applications. The indazole nucleus is a fused structure combining benzene and pyrazole rings, and the presence of amino and methyl groups at specific positions on the ring can significantly alter its chemical properties and biological activity.

Synthesis Analysis

The synthesis of 1H-indazoles, including derivatives like 3-Amino-7-methyl-1H-indazole, can be achieved through the selective activation of o-aminobenzoximes in the presence of an amino group. This process uses methanesulfonyl chloride and triethylamine, and it is known for being mild and yielding the desired compounds in good to excellent yields . Although the provided data does not directly mention the synthesis of 3-Amino-7-methyl-1H-indazole, the general method for synthesizing 1H-indazoles could potentially be adapted for its production.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3-Amino-7-methyl-1H-indazole, they do provide insights into the structural analysis of related compounds. For instance, the crystal structures of isomeric triazoles have been established by X-ray crystallography, which could offer comparative data for understanding the structural aspects of indazole derivatives . The molecular structure is crucial for determining the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 3-amino-1,2,4-triazoles, which share some structural similarities with 3-Amino-7-methyl-1H-indazole, has been explored in various chemical reactions. These compounds can undergo solid-phase synthesis and react with carboxylic acids and hydrazines to yield triazole derivatives with regioselectivity . Additionally, the cyclecondensation of 3-amino-1,2,4-triazole with substituted methyl cinnamates has been studied, leading to the formation of triazolopyrimidinones, which suggests that 3-Amino-7-methyl-1H-indazole could also participate in similar condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-7-methyl-1H-indazole are not directly reported in the provided papers. However, the synthesis and crystal structure of closely related compounds, such as 3-amino-4-morpholino-1H-indazole derivatives, have been described, indicating that these compounds can crystallize in the monoclinic system and possess inhibitory effects on cancer cell proliferation . These properties are indicative of the potential biological activity of 3-Amino-7-methyl-1H-indazole and its relevance in medicinal chemistry.

科学研究应用

-

Synthesis of Indazoles

- Field : Organic Chemistry

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .

- Methods : The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

-

Antitumor Activity

- Field : Medicinal Chemistry

- Application : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines .

- Methods : The compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Results : Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM) .

-

β3-Adrenergic Receptor Agonist

- Field : Pharmacology

- Application : A series of new 1H-indazole compounds were designed, synthesized and evaluated as inhibitors of β3-AR agonist .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

属性

IUPAC Name |

7-methyl-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTHNNWTAZPKPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

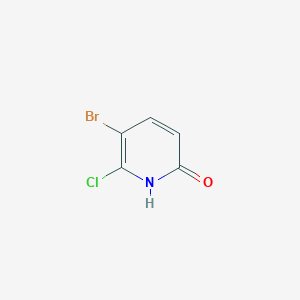

CC1=C2C(=CC=C1)C(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-7-methyl-1H-indazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Chlorophenyl)methyl]propan-2-amine](/img/structure/B110877.png)

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)